molecular formula C23H25N3O2 B2901387 3-[[1-(3-Phenylpropanoyl)piperidin-4-yl]methyl]quinazolin-4-one CAS No. 1426339-07-2

3-[[1-(3-Phenylpropanoyl)piperidin-4-yl]methyl]quinazolin-4-one

Cat. No.: B2901387
CAS No.: 1426339-07-2
M. Wt: 375.472
InChI Key: VOOHUDNMSAFWLT-UHFFFAOYSA-N
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Description

“3-[[1-(3-Phenylpropanoyl)piperidin-4-yl]methyl]quinazolin-4-one” is a complex organic compound. It has a molecular formula of C24H27N3O3 and a molecular weight of 405.489 . This compound is a NON-POLYMER type .


Synthesis Analysis

The synthesis of quinazolinone derivatives often involves amidation of 2-aminobenzoic acid derivatives . An efficient approach to quinazolin-4 (3 H )-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .


Molecular Structure Analysis

The molecular structure of this compound includes a quinazolinone core with a piperidin-4-yl group attached at the 3-position and a phenylpropanoyl group at the 1-position . The compound also contains a methyl group attached to the quinazolinone core .

Properties

IUPAC Name

3-[[1-(3-phenylpropanoyl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c27-22(11-10-18-6-2-1-3-7-18)25-14-12-19(13-15-25)16-26-17-24-21-9-5-4-8-20(21)23(26)28/h1-9,17,19H,10-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOHUDNMSAFWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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